(2-Bromo-3-fluorophenyl)methanamine hydrochloride physical properties
(2-Bromo-3-fluorophenyl)methanamine hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of (2-Bromo-3-fluorophenyl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative. Compounds within this class are pivotal building blocks in modern medicinal chemistry and materials science. The specific arrangement of the bromo and fluoro substituents on the phenyl ring creates a unique electronic and steric profile, making it a valuable synthon for introducing this moiety into larger, more complex molecules. Understanding the fundamental physical properties of this hydrochloride salt is a prerequisite for its effective use in synthesis, formulation, and biological screening.
This guide provides a comprehensive overview of the known physical characteristics of (2-Bromo-3-fluorophenyl)methanamine hydrochloride. As a self-validating manual, it goes beyond a simple data sheet by detailing the experimental protocols required to verify these properties. This approach ensures that researchers can confidently assess material quality, troubleshoot experimental anomalies, and integrate this compound into their development workflows with a high degree of scientific rigor.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical reagent is to confirm its identity and fundamental properties. These data points are critical for stoichiometric calculations, regulatory compliance, and predicting chemical behavior.
Structural and Molecular Data
The molecular structure and associated identifiers are summarized below. The hydrochloride salt form enhances the compound's stability and often improves its handling characteristics compared to the free base.
| Identifier | Data | Source |
| IUPAC Name | (2-bromo-3-fluorophenyl)methanamine;hydrochloride | N/A |
| CAS Number | 1214376-83-6 | [1] |
| Molecular Formula | C₇H₈BrClFN | [1] |
| Molecular Weight | 240.50 g/mol | [1] |
| MDL Number | MFCD11616732 | [1] |
Physicochemical Properties
This table summarizes the key physicochemical data. It is important to note that while data for many related isomers is available, specific, experimentally determined values for (2-Bromo-3-fluorophenyl)methanamine hydrochloride are not widely published. The provided protocols in Section 3 are therefore essential for any researcher utilizing this compound.
| Property | Value | Notes & Rationale |
| Appearance | White to off-white solid | Expected for a hydrochloride salt of an organic amine. Color may vary based on purity. |
| Melting Point | Not specified in literature. | The melting point is a critical indicator of purity. For a related compound, 2-Bromobenzylamine hydrochloride, the melting point is 227-230 °C[2]. This suggests a relatively high melting point due to the ionic character of the salt. Experimental determination is required. |
| Boiling Point | Not applicable | Decomposes upon strong heating before boiling. |
| Solubility | Not specified in literature. | Expected to be soluble in polar protic solvents like methanol and water, and sparingly soluble in nonpolar organic solvents. A related compound, 2-Bromobenzylamine hydrochloride, is soluble in methanol (25 mg/mL)[2]. |
| Purity | Typically ≥97% | As specified by commercial suppliers[1]. Purity should always be confirmed via analytical methods like HPLC or NMR. |
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a novel or sparsely documented compound like (2-Bromo-3-fluorophenyl)methanamine hydrochloride, these techniques are not just for confirmation but are the primary methods of structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure of an organic molecule in solution.
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¹H NMR: The proton NMR spectrum will confirm the presence of the aromatic protons and the benzylic methylene (-CH₂) and amine (-NH₃⁺) protons. The aromatic region (approx. 7.0-7.8 ppm) will show complex splitting patterns due to coupling between the three adjacent ring protons and coupling to the ¹⁹F nucleus. The benzylic protons will likely appear as a singlet or a narrowly split multiplet around 4.0 ppm, while the ammonium protons are typically broad and may exchange with residual water in the solvent.
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¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the bromine will be shifted downfield, and the carbon-fluorine coupling will be observable.
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¹⁹F NMR: A fluorine NMR spectrum would show a single resonance, confirming the presence of the single fluorine atom on the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions include:
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N-H Stretching: A broad band in the range of 2800-3200 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺).
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Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.
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Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
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C-N Stretching: Typically found in the 1000-1200 cm⁻¹ region.
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C-F and C-Br Stretching: These will appear in the fingerprint region, typically below 1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the primary ion observed would be that of the free base, [C₇H₇BrFN + H]⁺, at an m/z corresponding to the isotopic pattern of bromine (~79Br and ~81Br in a near 1:1 ratio).
Experimental Workflows and Protocols
The following section provides standardized, step-by-step protocols for determining the key physical properties discussed. These are designed to be self-validating and serve as a starting point for laboratory verification.
Workflow for Physicochemical Characterization
The overall process for characterizing a new batch of the compound is outlined below. This workflow ensures that identity, purity, and key physical properties are confirmed before its use in further applications.
Caption: Workflow for physical and structural characterization.
Protocol: Melting Point Determination
Causality: The melting point is a sensitive measure of a crystalline solid's purity. Impurities disrupt the crystal lattice, typically causing melting to occur over a broader range and at a lower temperature than the pure substance.
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Sample Preparation: Finely crush a small amount (2-3 mg) of the solid material into a powder using a mortar and pestle.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
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Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
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Measurement:
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Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., based on the 2-bromobenzylamine HCl analog, start ramping slowly from ~200 °C).
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Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
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Record the temperature at which the first drop of liquid appears (T₁).
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Record the temperature at which the entire sample has melted into a clear liquid (T₂).
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Reporting: Report the melting point as the range T₁ - T₂. A sharp melting range (≤ 2 °C) is indicative of high purity.
Protocol: Qualitative Solubility Assessment
Causality: Solubility is governed by the principle of "like dissolves like." The polar, ionic nature of the hydrochloride salt suggests it will be more soluble in polar solvents where ion-dipole interactions can overcome the lattice energy of the solid.
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Solvent Selection: Prepare a panel of representative solvents (e.g., Water, Methanol, Ethanol, Dichloromethane, Toluene, Hexane).
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Sample Preparation: Add approximately 10 mg of the compound to each of six separate, labeled test tubes.
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Solvent Addition:
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To each tube, add the selected solvent dropwise (e.g., 0.1 mL increments) while vortexing or agitating.
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Continue adding solvent up to a total volume of 1 mL.
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-
Observation: Visually inspect each tube for dissolution. Note whether the compound is freely soluble, partially soluble, or insoluble.
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Reporting: Classify the solubility in each solvent (e.g., Soluble > 10 mg/mL; Sparingly Soluble 1-10 mg/mL; Insoluble < 1 mg/mL).
Caption: Decision workflow for qualitative solubility testing.
Safety and Handling
As with any laboratory chemical, proper handling is essential. The safety profile is informed by data from structurally related compounds and general chemical principles.
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Hazard Statements (Inferred): Based on related benzylamine hydrochlorides, the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed.[3][4]
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Precautionary Statements:
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Prevention: Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[5][6]
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Response:
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IF ON SKIN: Wash with plenty of soap and water.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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IF INHALED: Remove person to fresh air and keep comfortable for breathing.
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Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
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Conclusion
(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a specialized chemical intermediate whose utility in research and development is predicated on a clear understanding of its physical properties. This guide has consolidated the available structural information and provided a robust framework of experimental protocols for its complete physicochemical characterization. By adhering to these methodologies for verification of identity, purity, melting point, and solubility, researchers can ensure data integrity and the successful application of this compound in their synthetic endeavors.
References
- AiFChem. (3-Bromo-2-fluorophenyl)methanamine hydrochloride.
- PubChem. (3-Fluorophenyl)Methanamine Hydrochloride.
- PubChem. 4-Bromo-2-fluorobenzylamine hydrochloride.
- Aceschem. 2-Bromo-3-fluorobenzylamine hydrochloride.
- PubChem. 3-Fluorobenzylamine.
- Sigma-Aldrich. 2-Bromobenzylamine hydrochloride.
- Google Patents. Preparation method of 2-fluoro-3-bromo-benzylamine.
- Thermo Fisher Scientific.
- AK Scientific, Inc. Safety Data Sheet (United States). (S)-(3-Bromo-5-fluorophenyl)-cyclopropylmethanamine.
Sources
- 1. aceschem.com [aceschem.com]
- 2. 2-溴苄胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. 1177559-63-5 | (3-Bromo-2-fluorophenyl)methanamine hydrochloride - AiFChem [aifchem.com]
- 4. 4-Bromo-2-fluorobenzylamine hydrochloride | C7H8BrClFN | CID 18468197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. aksci.com [aksci.com]

